molecular formula C8H7ClN2 B1141527 6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine CAS No. 1352397-22-8

6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine

Cat. No.: B1141527
CAS No.: 1352397-22-8
M. Wt: 166.608
InChI Key: PXGUJPBEFUSGJC-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine atom at position 6 and a methyl group at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

6-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6-2-3-10-7(6)4-8(9)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGUJPBEFUSGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylpyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[3,2-c]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine can effectively reduce blood glucose levels. These compounds stimulate glucose uptake in muscle and fat cells, making them potential candidates for treating conditions like type 2 diabetes and insulin resistance. A study showed that specific derivatives increased insulin sensitivity by over 30% in mouse adipocytes, suggesting significant therapeutic potential for managing hyperglycemia and related disorders .

Antiviral Properties

Pyrrolo[3,2-c]pyridine derivatives have demonstrated antiviral activity, particularly against HIV integrase. Compounds synthesized from this scaffold exhibited low micromolar inhibitory potency in vitro, with selectivity and reduced cytotoxicity compared to existing antiviral agents. The structure-activity relationship studies highlighted the importance of substituents on the pyrrolopyridine core for enhancing antiviral efficacy .

Anticancer Activity

The anticancer potential of 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine has been explored through various studies assessing its cytotoxic effects on cancer cell lines. For instance, some derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .

Analgesic Effects

Recent investigations into the analgesic properties of pyrrolo[3,2-c]pyridine derivatives revealed promising results in animal models. Certain modifications to the compound's structure led to enhanced analgesic activity compared to traditional analgesics like acetylsalicylic acid. The most effective compounds demonstrated significant pain relief in writhing and hot-plate tests in mice .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound derivatives.

Modification Effect
Para-substituted phenyl groupsIncreased insulin sensitivity
Carboxylic acid chainsEnhanced AR inhibition
Morpholine or piperazine ringsImproved analgesic activity

These modifications have been systematically analyzed to correlate specific structural features with biological activity.

Antidiabetic Compounds

A study evaluated several pyrrolo[3,2-c]pyridine derivatives for their ability to enhance glucose uptake in diabetic mouse models. The results indicated that compounds with a phenoxy substituent at the 4-position exhibited a significant increase in insulin sensitivity, making them candidates for further development as antidiabetic agents.

Antiviral Agents

In vitro assays demonstrated that certain pyrrolo[3,2-c]pyridine derivatives inhibited HIV integrase with IC50 values ranging from 6 to 22 µM. These compounds showed promise as new antiviral agents due to their selective action and reduced cytotoxicity compared to existing medications.

Anticancer Research

Compounds derived from this compound were tested against various cancer cell lines, revealing moderate cytotoxicity against ovarian cancer while sparing healthy cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Pyrrolo[3,2-c]pyridine Derivatives with Varying Substituents

Substituent position and identity significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents CAS Number Molecular Formula Purity Key Features/Applications Reference
4-Bromo-1H-pyrrolo[3,2-c]pyridine Br at position 4 1190309-89-7 C7H5BrN2 95–97% Halogenated analog; used in Suzuki couplings
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CF3 at position 4 916177-01-0 C8H5F3N2 97% Electron-withdrawing group; enhances metabolic stability
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid COOH at position 3 1000341-67-2 C8H5ClN2O2 100% Carboxylic acid group improves solubility; potential metal coordination

Key Findings :

  • Electron-withdrawing groups (e.g., CF3) increase metabolic stability compared to methyl or halogens .
  • Halogenated derivatives (Br, Cl) are common intermediates in cross-coupling reactions for drug synthesis .

Isomeric Pyrrolo-Pyridine Derivatives

Structural isomerism alters aromaticity and reactivity:

Compound Name Core Structure CAS Number Molecular Formula Key Differences Reference
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 1190321-59-5 C7H4BrClN2 Chloro at position 6; bromo at position 5
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride Partially saturated core 2055840-67-8 C7H8Cl2N2 Reduced aromaticity; dihydro structure enhances solubility

Key Findings :

  • Saturation (e.g., dihydro derivatives) improves solubility but reduces aromatic conjugation .
  • Isomeric chloro/bromo positioning affects steric hindrance in synthetic applications .

Pyrazolo-Pyridine and Pyrazolo-Pyrimidine Analogs

Compounds with alternative heterocyclic cores but similar substituents:

Compound Name Core Structure CAS Number Molecular Formula Key Features Reference
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 875233-61-7 C8H8ClN3O Methoxy group enhances lipophilicity; used in kinase inhibitors
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-YL)pyridine Pyrazolo[3,4-d]pyrimidine 21410-06-0 C11H9ClN6 Bicyclic core; potential antiviral/anticancer agent

Key Findings :

  • Pyrazolo-pyridines/pyrimidines exhibit broader bioactivity (e.g., kinase inhibition) compared to pyrrolo-pyridines .
  • Methoxy and methyl groups modulate pharmacokinetic properties .

Metal Coordination Potential

For example:

  • Bis(2-methylfuro[3,2-c]pyridine)copper(II) shows a distorted square-bipyramidal geometry with Cu–N bonds (~2.03–2.05 Å), suggesting pyrrolo-pyridines may similarly coordinate metals via the pyridine N atom .

Biological Activity

6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a unique bicyclic structure that contributes to its chemical reactivity and biological properties. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions, often utilizing nucleophiles and oxidizing agents to yield various derivatives with enhanced activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cell lines, including ovarian and breast cancer cells. The compound showed a dose-dependent cytotoxic effect with IC50 values ranging from 0.025 µM to 0.55 µM against various tumor cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
Ovarian Cancer0.025
Breast Cancer0.55
HCT116 Colon Cancer0.025

Antibacterial and Antifungal Activity

The compound has also shown moderate antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans. In vitro studies indicated significant reductions in microbial growth at varying concentrations, suggesting potential as a therapeutic agent for infections .

Table 2: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.12 - 12.5 µg/mL
Candida albicansStatistically significant reduction

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to them, leading to alterations in biological pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Inhibition of MPS1 Kinase : A study demonstrated that derivatives based on the pyrrolo[3,2-c]pyridine scaffold effectively inhibited MPS1 kinase activity, crucial for cell cycle regulation in cancer cells. These inhibitors showed favorable pharmacokinetic profiles and significant antiproliferative effects in human tumor xenograft models .
  • Insulin Sensitivity Enhancement : Another investigation revealed that derivatives of pyrrolo[3,4-c]pyridine stimulated glucose incorporation into lipids in adipocytes, enhancing insulin sensitivity by up to 37% at optimal concentrations .

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